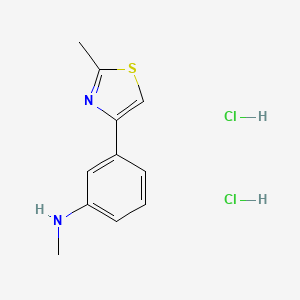
N-Methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-Methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline;dihydrochloride” is a chemical compound with the CAS Number: 1185668-03-4 . It has a molecular weight of 215.15 and its linear formula is C6 H10 N2 S . 2 Cl H . It is a solid at room temperature .
Molecular Structure Analysis
The thiazole ring, which is a part of “N-Methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline;dihydrochloride”, is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学的研究の応用
Antioxidant, Analgesic, and Anti-inflammatory Applications
Thiazole derivatives, such as the compound , have been found to exhibit antioxidant, analgesic, and anti-inflammatory properties . These properties make them potentially useful in the treatment of conditions characterized by inflammation and pain, as well as in the prevention of oxidative stress-related diseases .
Antimicrobial and Antifungal Applications
Thiazole compounds have demonstrated significant antimicrobial and antifungal activities . They have been found to be effective against a variety of bacterial and fungal strains, including Escherichia coli, Staphylococcus albus, Candida albicans, Aspergillus niger, Rhizoctonia solani, and Penicillium chrysogenum .
Antiviral Applications
Thiazole derivatives have also shown potential as antiviral agents . This suggests that they could be used in the development of new treatments for viral infections .
Diuretic and Anticonvulsant Applications
Thiazole compounds have been found to exhibit diuretic and anticonvulsant activities . This makes them potentially useful in the treatment of conditions such as epilepsy and fluid retention .
Neuroprotective Applications
Thiazole derivatives have demonstrated neuroprotective effects . This suggests that they could be used in the treatment of neurodegenerative diseases and conditions characterized by damage to the nervous system .
Antitumor and Cytotoxic Applications
Thiazole compounds have been found to exhibit antitumor and cytotoxic activities . They have shown potent effects on various human tumor cell lines, including prostate cancer .
Regulation of Central Inflammation
The compound can play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes .
Structural Analysis
The structural analysis of thiazole derivatives reveals the importance of non-covalent interactions in determining their molecular conformation and properties. This understanding can guide the design and development of new compounds with desired properties.
将来の方向性
The future directions for “N-Methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline;dihydrochloride” and similar thiazole derivatives could involve further exploration of their biological activities and potential applications in various fields such as medicine and agriculture . This could involve the synthesis of new thiazole derivatives with different substituents and the evaluation of their biological activities .
作用機序
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes .
Pharmacokinetics
Thiazole derivatives are known to exhibit diverse pharmacokinetic properties .
Result of Action
Thiazole derivatives are known to have diverse biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the physiological environment .
特性
IUPAC Name |
N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.2ClH/c1-8-13-11(7-14-8)9-4-3-5-10(6-9)12-2;;/h3-7,12H,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQNFNSBQDEIIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

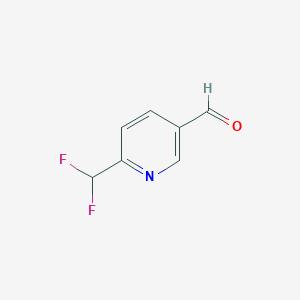
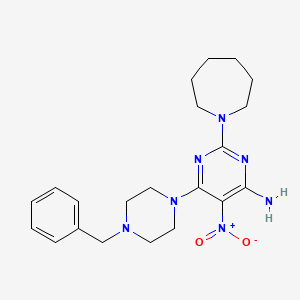
![(3,3-Difluorocyclobutyl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2700749.png)
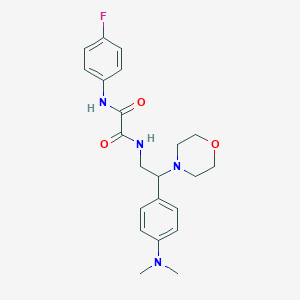

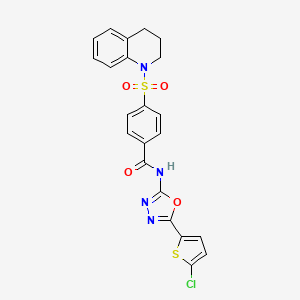
![2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane](/img/structure/B2700756.png)
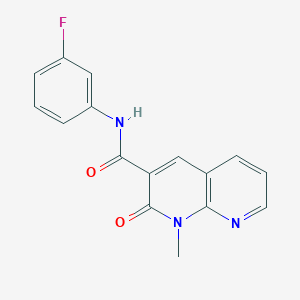

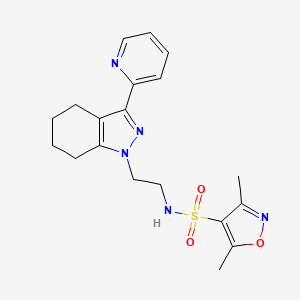

![2-[(1S,2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid](/img/structure/B2700765.png)
![N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2700766.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2700767.png)